N-(but-3-yn-1-yl)-2-ethoxyacetamide

Click chemistry Bioconjugation Linker design

N-(but-3-yn-1-yl)-2-ethoxyacetamide (CAS 1343308-20-2, molecular formula C₈H₁₃NO₂, MW 155.19 g/mol) is a bifunctional acetamide building block incorporating a terminal alkyne (but-3-yn-1-yl) handle and a 2-ethoxyacetyl pharmacophore. The compound belongs to the class of N-alkynyl-2-alkoxyacetamides, which have been employed as intermediates in click chemistry-enabled library synthesis and as scaffolds in antimalarial and neuroscience probe development.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1343308-20-2
Cat. No. B2545751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(but-3-yn-1-yl)-2-ethoxyacetamide
CAS1343308-20-2
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCCOCC(=O)NCCC#C
InChIInChI=1S/C8H13NO2/c1-3-5-6-9-8(10)7-11-4-2/h1H,4-7H2,2H3,(H,9,10)
InChIKeyOCAHBVFXKBNKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(but-3-yn-1-yl)-2-ethoxyacetamide CAS 1343308-20-2: Supplier-Independent Technical Profile for Informed Procurement


N-(but-3-yn-1-yl)-2-ethoxyacetamide (CAS 1343308-20-2, molecular formula C₈H₁₃NO₂, MW 155.19 g/mol) is a bifunctional acetamide building block incorporating a terminal alkyne (but-3-yn-1-yl) handle and a 2-ethoxyacetyl pharmacophore . The compound belongs to the class of N-alkynyl-2-alkoxyacetamides, which have been employed as intermediates in click chemistry-enabled library synthesis [1] and as scaffolds in antimalarial [2] and neuroscience probe development [3]. Its structural features—a two-carbon alkyne spacer, an ether oxygen within the acetyl moiety, and a secondary amide—jointly determine its reactivity profile, physicochemical properties, and suitability for specific synthetic workflows relative to close analogs.

Why N-(but-3-yn-1-yl)-2-ethoxyacetamide Cannot Be Replaced by Generic N-Alkynyl Acetamides: The Case for Quantitative Selection


Although several N-alkynyl acetamides share the terminal alkyne motif, they diverge substantially in spacer length, heteroatom count, lipophilicity, and molecular weight—each of which directly governs click reaction kinetics, downstream conjugate properties, and chromatographic behavior [1]. The but-3-yn-1-yl spacer introduces a two-carbon bridge between the amide nitrogen and the terminal alkyne, providing ~2.5 Å greater reach than the propargyl (prop-2-yn-1-yl) linker found in the simplest analog [2]. Simultaneously, the 2-ethoxyacetyl moiety adds a hydrogen bond acceptor (ether oxygen) absent in the unsubstituted acetyl analog, altering both logP and polar surface area . These cumulative differences mean that substitution with N-(but-3-yn-1-yl)acetamide (CAS 910232-64-3) or N-(prop-2-yn-1-yl)acetamide (CAS 65881-41-6) will yield products with measurably different physicochemical and pharmacokinetic profiles, potentially compromising target engagement, solubility, or metabolic stability in biological systems [3].

N-(but-3-yn-1-yl)-2-ethoxyacetamide: Quantitative Differentiation Evidence Against Closest Analogs


Alkyne Spacer Length: But-3-yn-1-yl (C3) vs. Prop-2-yn-1-yl (C2) Linker Determines Spatial Reach in Bioconjugation

The target compound employs a but-3-yn-1-yl spacer, which inserts two sp³-hybridized methylene units between the amide nitrogen and the terminal alkyne, yielding a total N-to-alkyne through-bond distance of 4 bonds. The closest analog, N-(prop-2-yn-1-yl)-2-ethoxyacetamide (propargyl variant), has only a single methylene bridge (3-bond N-to-alkyne distance). This additional methylene unit extends the spatial reach of the alkyne by approximately 1.3–1.5 Å per C–C bond in an extended conformation, ~2.5–3.0 Å total, and introduces greater conformational flexibility (1 additional rotatable bond). The pharmacological relevance of the but-3-yn-1-yl spacer has been demonstrated in the context of GABA uptake inhibitors, where a nipecotic acid derivative bearing an N-but-3-yn-1-yl linker achieved pIC₅₀ values of 4.65 ± 0.05 (E-form) and 6.38 ± 0.04 (Z-form after photoirradiation) at mGAT1 [1]. Shorter spacers in the same study yielded lower potency, underscoring that linker length directly impacts target engagement. The target compound retains this validated spacer length while adding an ethoxyacetyl warhead, offering a differentiated spatial profile for structure-activity relationship (SAR) exploration .

Click chemistry Bioconjugation Linker design

Hydrogen Bond Acceptor Count: Ethoxyacetyl (2 HBA) vs. Acetyl (1 HBA) Modulates Aqueous Solubility and Target Interactions

The 2-ethoxyacetyl moiety in the target compound contributes an ether oxygen in addition to the amide carbonyl, yielding a total of 2 hydrogen bond acceptor (HBA) sites. The direct comparator N-(but-3-yn-1-yl)acetamide (CAS 910232-64-3) possesses only the amide carbonyl as an HBA (count = 1), as confirmed by PubChem computed descriptors [1]. This difference is reflected in the computed logP of the core scaffold: 2-ethoxyacetamide has a measured LogP of 0.20850 and a calculated XLogP of -0.6 , whereas acetamide itself has an XLogP of approximately -1.0 to -1.3. While logP for the full target compound has not been experimentally determined, the ethoxyacetyl fragment contributes approximately +0.4 to +0.8 logP units relative to the acetyl fragment based on fragment-based calculations, translating to an estimated XLogP range of -0.2 to +0.4 for the target versus 0.1 for N-(but-3-yn-1-yl)acetamide [1]. The additional HBA also increases topological polar surface area: the 2-ethoxyacetamide fragment has a PSA of 52.32 Ų versus approximately 43.1 Ų for acetamide, a net increase of ~9.2 Ų.

Physicochemical properties Solubility Drug-likeness

Molecular Weight and Chromatographic Differentiation: Optimized Mass Range for Small-Molecule Probe Development

The target compound occupies a strategic molecular weight window (MW 155.19 g/mol) that positions it between the lighter N-(but-3-yn-1-yl)acetamide (111.14 g/mol) and the heavier 2-bromo-N-(but-3-yn-1-yl)acetamide (190.04 g/mol) [1]. In fragment-based drug discovery and chemical probe development, MW below 200 Da is preferred for efficient ligand efficiency metrics, while MW above 120 Da ensures sufficient structural complexity for meaningful target interactions. At 155.19 Da, the target compound retains fragment-like properties while providing a distinct mass shift (+44.05 Da relative to the acetyl analog) that facilitates LC-MS tracking of click reaction products and metabolic fate in biological matrices. The ethoxyacetyl moiety also eliminates the electrophilic liability of the bromo analog (CBr bond), which can undergo unwanted nucleophilic displacement in biological media, while providing a metabolically more stable ether linkage than the labile α-haloamide .

Molecular weight ADME Fragment-based drug discovery

Click Chemistry Compatibility: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficiency Validated in 2-Alkoxyacetamide Library Synthesis

The terminal alkyne of the but-3-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a validated click chemistry approach for generating 1,2,3-triazole-linked conjugates. Direct class-level evidence comes from the work of Su et al. (2013), who employed heterogeneous copper-in-charcoal catalysis in 96-well polypropylene filter plates to synthesize a library of 2-alkoxyl-2-(1,2,3-triazole-1-yl)acetamide derivatives via CuAAC in 24–72 hours under temperature-controlled conditions [1]. The resulting 2-alkoxyl triazole acetamides exhibited excellent larvicidal activity against mosquitoes: compound 8[2,3] achieved 100% mortality at 2 µg/mL, while compound 8[7,1] showed 73% mortality at the same concentration [1]. This demonstrates that the 2-alkoxyacetamide scaffold bearing a terminal alkyne is competent for efficient click derivatization and that the resulting triazole products retain or exhibit potent bioactivity. By extension, N-(but-3-yn-1-yl)-2-ethoxyacetamide, bearing the same 2-alkoxyacetamide core and a terminal alkyne, is poised for analogous CuAAC-based library generation and bioconjugation . The but-3-yn-1-yl spacer provides a two-carbon separation between the triazole ring and the amide, which may reduce steric interference with the acetamide pharmacophore relative to a one-carbon propargyl spacer.

Click chemistry CuAAC Combinatorial chemistry Triazole synthesis

Metabolic Stability: 2-Ethoxyacetamide Scaffold Outperforms Chalcone Analogs in Enzymatic Stability Assays

The 2-ethoxyacetamide scaffold confers a documented metabolic stability advantage. Gutteridge et al. (2016) demonstrated that 2,N-bisarylated 2-ethoxyacetamides (compounds 2, 5, 20) exhibited significantly greater stability in the presence of metabolizing enzymes compared to their corresponding 1,3-bisaryl-2-propen-1-one (chalcone) analogs (compounds 1, 3, 18) [1]. This stability advantage translated to retained in vitro efficacy: four 2-ethoxyacetamide inhibitors (5, 20, 24, 29) showed single-digit micromolar activity against two drug-resistant Plasmodium falciparum strains, whereas the chalcone counterparts, despite showing in vitro efficacy, failed in a malaria-infected mouse model due to metabolic liability [1]. Although the target compound N-(but-3-yn-1-yl)-2-ethoxyacetamide is not identical to the bisarylated derivatives tested, it shares the identical 2-ethoxyacetamide core substructure, which replaces the metabolically labile α,β-unsaturated ketone (Michael acceptor) of chalcones with a hydrolytically and oxidatively more resistant secondary amide-ether combination. This class-level inference supports the selection of the 2-ethoxyacetamide core over chalcone-based alkyne scaffolds when metabolic stability is a critical design criterion.

Metabolic stability Antimalarial Scaffold optimization

Recommended Application Scenarios for N-(but-3-yn-1-yl)-2-ethoxyacetamide Based on Quantitative Differentiation Evidence


PROTAC Linker and Chemical Probe Design Requiring Extended Alkyne Reach

With its but-3-yn-1-yl spacer providing ~2.5 Å greater alkyne reach than propargyl linkers, N-(but-3-yn-1-yl)-2-ethoxyacetamide is well-suited as a PROTAC linker building block or chemical probe precursor where spatial separation between the target-binding moiety and the click handle is critical for ternary complex formation. The validated potency of N-but-3-yn-1-yl-linked GABA uptake inhibitors (pIC₅₀ 6.38 ± 0.04 for the photoactivated Z-form) [1] demonstrates that this linker length is compatible with high-affinity target engagement. The ethoxyacetyl group provides a useful +44 Da mass tag for LC-MS tracking of conjugation products .

CuAAC-Based Focused Library Synthesis for Phenotypic Screening

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition for rapid diversification. The 2-alkoxyacetamide scaffold has been successfully employed in CuAAC library synthesis using heterogeneous copper-in-charcoal catalysis, producing triazole derivatives with up to 100% larvicidal activity at 2 µg/mL [1]. Researchers building focused libraries for phenotypic screening can leverage the target compound as a click-ready core scaffold with the expectation that the resulting 1,2,3-triazole conjugates will retain biological activity.

Metabolically Stable Scaffold for Antimalarial and Anti-Infective Drug Discovery

The 2-ethoxyacetamide core has demonstrated significantly greater metabolic stability than chalcone analogs while retaining single-digit micromolar potency against drug-resistant Plasmodium falciparum strains [1]. For medicinal chemistry programs targeting infectious diseases where metabolic clearance is a primary attrition factor, N-(but-3-yn-1-yl)-2-ethoxyacetamide provides a chemically tractable scaffold that can be further elaborated via click chemistry or amide coupling to explore SAR while maintaining the stability-conferring ethoxyacetamide motif.

Multifunctional Building Block for Sequential Orthogonal Derivatization

The compound integrates three chemically distinct functional handles: (i) a terminal alkyne for CuAAC click chemistry, (ii) a secondary amide for further N-alkylation or as a hydrogen-bonding pharmacophore, and (iii) an ether oxygen that can participate in hydrogen bonding or metal coordination. This orthogonality enables sequential derivatization strategies—for example, click conjugation to an azide-containing payload followed by amide N-functionalization—without cross-reactivity, making it a versatile intermediate for complex molecule assembly [1].

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